![molecular formula C8H7ClF3N3O B2741258 {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea CAS No. 2062072-70-0](/img/structure/B2741258.png)
{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea
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Overview
Description
“{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea” is a chemical compound that contains a trifluoromethyl group (-CF3). It is structurally similar to other compounds such as “Methyl [3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate” and "N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide" .
Synthesis Analysis
The synthesis of “{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea” and similar compounds often involves the use of known protocols reported for similar compounds in the literature . For example, the synthesis of “N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-1-phenoxyformohydrazide” involves phenoxycarbonyl chloride-assisted coupling of 1-(3-(trifluoromethyl)phenyl)piperazine with 4-picolin-2-amine .Molecular Structure Analysis
The molecular structure of “{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea” is characterized by the presence of a trifluoromethyl group (-CF3) and a pyridin-2-yl group . The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals .Scientific Research Applications
- Crop Protection : Trifluoromethylpyridine (TFMP) derivatives play a crucial role in safeguarding crops from pests. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds protect crops and enhance agricultural productivity .
- Vapor-Phase Reaction : The synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for fluazifop, can be achieved in good yield through a simple one-step reaction .
- NS5B Inhibitors : 2-Amino-3-chloro-5-trifluoromethylpyridine serves as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules. These hybrids show promise as inhibitors of NS5B, a target in potential Hepatitis C treatments .
- Clinical Trials : Several TFMP derivatives find applications in pharmaceuticals. Five pharmaceutical products and two veterinary products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials .
- Bioisosteric Replacement : Researchers have synthesized analogues of {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea using known protocols. These compounds exhibit interesting chemical properties and may have diverse applications .
- Optimal Structure : The optimal structure of the pyridine group in TFMP derivatives is 5-CF3. Additionally, the spatial configuration of carbon atoms connected to R3 significantly influences fungicidal activity. Compounds with S configuration show the best activity .
- Fluorinated Organic Chemicals : As fluorine-containing compounds gain prominence, the development of fluorinated organic chemicals becomes crucial. Trifluoromethyl groups, like those in TFMP derivatives, contribute to the unique properties of these materials .
- Intermediate Synthesis : TFMP derivatives serve as intermediates in various synthetic routes. For example, the synthesis of {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea involves coupling reactions with other compounds .
Agrochemicals
Pharmaceuticals
Chemical Properties
Fungicidal Activity
Functional Materials
Synthetic Routes
Future Directions
The future directions for the study and application of “{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea” and similar compounds are promising. The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals, and research into its properties and potential applications is ongoing .
properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O/c9-5-1-4(8(10,11)12)2-14-6(5)3-15-7(13)16/h1-2H,3H2,(H3,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGHNGWXFYLELU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CNC(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea |
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